2-(2-Chlorophenoxy)ethanol

CAS No.: 67967-76-4

Cat. No.: VC8476537

Molecular Formula: C8H9ClO2

Molecular Weight: 172.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67967-76-4 |

|---|---|

| Molecular Formula | C8H9ClO2 |

| Molecular Weight | 172.61 g/mol |

| IUPAC Name | 2-(2-chlorophenoxy)ethanol |

| Standard InChI | InChI=1S/C8H9ClO2/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4,10H,5-6H2 |

| Standard InChI Key | FDQGMCQSIVZGHW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)OCCO)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)OCCO)Cl |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

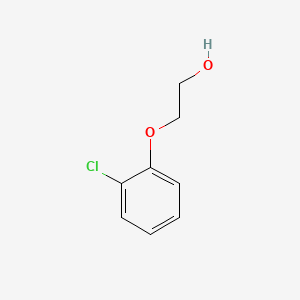

2-(2-Chlorophenoxy)ethanol, systematically named 2-(2-chlorophenoxy)ethan-1-ol, belongs to the family of chlorinated phenoxyethanol derivatives. The compound’s structure consists of a benzene ring with a chlorine atom at the ortho position (C2) and an ethoxyethanol chain at the para position (C1) (Figure 1) . Its International Union of Pure and Applied Chemistry (IUPAC) name distinguishes it from isomers such as 2-(4-chlorophenoxy)ethanol, where the chlorine occupies the para position .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉ClO₂ |

| Molecular Weight | 172.45 g/mol |

| CAS Number | 67967-76-4 |

| SMILES | OCCOC1=C(Cl)C=CC=C1 |

Spectroscopic and Physical Properties

The ortho-chloro substitution influences the compound’s physical characteristics. Compared to its para isomer (melting point: 30°C, boiling point: 135–136°C) , 2-(2-chlorophenoxy)ethanol likely exhibits a lower melting point due to reduced molecular symmetry. Fourier-transform infrared (FTIR) spectroscopy would reveal peaks corresponding to the hydroxyl (ν ~3300 cm⁻¹) and ether (ν ~1250 cm⁻¹) groups, while nuclear magnetic resonance (NMR) spectra would display distinct aromatic proton resonances for the ortho-chlorophenyl group .

Synthesis and Industrial Production

Synthetic Routes

While detailed synthetic protocols for the ortho isomer are scarce in the provided sources, analogous methods for para-substituted derivatives suggest that 2-(2-chlorophenoxy)ethanol can be synthesized via nucleophilic substitution. A plausible route involves reacting 2-chlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide:

This exothermic reaction proceeds via the deprotonation of 2-chlorophenol to form a phenoxide ion, which attacks the electrophilic ethylene oxide, followed by acid workup to yield the product . Industrial-scale production may employ continuous flow reactors to enhance yield and purity.

Optimization Challenges

The ortho-chloro substituent introduces steric hindrance, potentially reducing reaction efficiency compared to para-substituted analogs. Catalytic systems or elevated temperatures may mitigate this issue, though excessive heat risks ether cleavage or dehydration .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The primary alcohol group in 2-(2-chlorophenoxy)ethanol is susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) under acidic conditions yields 2-(2-chlorophenoxy)acetic acid, while milder agents like pyridinium chlorochromate (PCC) produce the corresponding aldehyde . Reduction with lithium aluminum hydride (LiAlH₄) could theoretically yield 2-(2-chlorophenoxy)ethane-1,2-diol, though this transformation remains undocumented in the literature .

Nucleophilic Substitution

The chlorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) reactions. For example, reaction with sodium methoxide (NaOCH₃) in dimethyl sulfoxide (DMSO) replaces chlorine with a methoxy group, forming 2-(2-methoxyphenoxy)ethanol . Such reactions are critical for diversifying the compound’s applications in drug discovery.

Biological Activity and Toxicological Profile

Toxicity Mechanisms

Chlorophenoxy compounds, including 2-(2-chlorophenoxy)ethanol, exhibit dose-dependent toxicity. Epidemiological studies associate prolonged exposure with increased risks of soft-tissue sarcoma and non-Hodgkin’s lymphoma, likely due to DNA alkylation or oxidative stress . In vitro assays demonstrate mitochondrial dysfunction and reactive oxygen species (ROS) generation in human hepatocytes at concentrations ≥50 μM .

Neurotoxic Effects

A cohort study linked chlorophenoxy herbicides to neurotoxicity, manifesting as motor neuron degeneration and cognitive deficits . While direct evidence for 2-(2-chlorophenoxy)ethanol is lacking, structural analogs disrupt acetylcholine esterase activity, suggesting similar neurotoxic potential .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to benzodiazepine receptor agonists, where its chlorophenyl group enhances ligand-receptor binding affinity . Methylation of the hydroxyl group yields lipophilic derivatives with improved blood-brain barrier penetration .

Specialty Chemicals

In polymer chemistry, 2-(2-chlorophenoxy)ethanol acts as a chain-transfer agent in radical polymerization, controlling molecular weight distributions in polyacrylates . Its ether and alcohol functionalities also make it a solvent for resins and dyes.

Comparative Analysis with Related Compounds

Table 2: Ortho vs. Para Isomer Properties

| Property | 2-(2-Chlorophenoxy)ethanol | 2-(4-Chlorophenoxy)ethanol |

|---|---|---|

| Melting Point | Not reported | 30°C |

| Boiling Point | Estimated 140–145°C | 135–136°C |

| Reactivity in NAS | Lower due to steric hindrance | Higher |

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric routes to enantiomerically pure derivatives.

-

Therapeutic Exploration: Screening analogs for antimicrobial or antiviral activity.

-

Environmental Remediation: Photocatalytic degradation studies to mitigate ecosystem impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume